molecular formula C24H21ClF4N8O2 B1678835 Razaxaban Hydrochloride CAS No. 405940-76-3

Razaxaban Hydrochloride

Cat. No.: B1678835
CAS No.: 405940-76-3
M. Wt: 564.9 g/mol
InChI Key: CASCTHHMARGRLB-UHFFFAOYSA-N
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Description

Razaxaban hydrochloride is a direct factor Xa inhibitor that has been studied for its potential use in preventing and treating thromboembolic diseases. It was initially developed by Bristol Myers Squibb Co. and is known for its anticoagulant properties, which make it a candidate for preventing blood clots in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of razaxaban hydrochloride involves several key steps:

    Formation of Key Intermediate: The synthesis begins with the formation of a key intermediate, 4-(4-aminophenyl)-3-morpholinone, through a ring-closure reaction of 2-(2-haloethoxy)acetamides with N-(4-aminophenyl).

    Series of Reactions: This intermediate undergoes a series of reactions, including epoxide ring opening, substitution, and cyclization, to form 4-{4-[1,3-oxazolidin-2-one-5-(aminomethyl)]phenyl}morpholin-3-one.

    Final Substitution Reaction: The final step involves a substitution reaction with 2-chloroformyl-5-chlorothiophene to produce razaxaban.

Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process avoids the use of expensive metals like palladium and minimizes pollution, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Razaxaban hydrochloride primarily undergoes substitution reactions during its synthesis. It is also involved in reactions that inhibit factor Xa activity, which is crucial for its anticoagulant properties .

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its potent anticoagulant activity .

Mechanism of Action

Razaxaban hydrochloride is part of a class of direct factor Xa inhibitors, which includes other compounds such as:

  • Rivaroxaban
  • Apixaban
  • Edoxaban
  • Betrixaban

Uniqueness: this compound is unique in its specific chemical structure and its combination of high potency and selectivity for factor Xa. It has been shown to be effective in combination with other anticoagulants, such as aspirin and clopidogrel, without significantly increasing bleeding risk .

Comparison with Similar Compounds

Razaxaban hydrochloride’s unique properties and its potential for combination therapy make it a valuable compound in the field of anticoagulation therapy.

Properties

IUPAC Name

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASCTHHMARGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF4N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193598
Record name Razaxaban Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405940-76-3
Record name Razaxaban Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razaxaban Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAZAXABAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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